

An In-depth Technical Guide to 4-Bromobenzenecarbothioamide (4-Bromothiobenzamide)

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Compound of Interest

Compound Name: 4-Bromothiobenzamide

Cat. No.: B1270958

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Abstract

This technical guide provides a comprehensive overview of 4-bromobenzenecarbothioamide, more commonly known as **4-bromothiobenzamide**. It details the compound's chemical identity, synthesis protocols, and physical properties. While specific quantitative biological data for **4-bromothiobenzamide** is not readily available in the current body of scientific literature, this guide presents relevant data from structurally similar compounds to provide insights into its potential biological activities. This includes data on related benzamide and thioamide derivatives, highlighting their potential as subjects of interest in drug discovery and development. The guide also outlines general experimental protocols for assessing biological activity and discusses potential mechanisms of action for this class of compounds.

Chemical Identity and Properties

The compound with the systematic IUPAC name 4-bromobenzenecarbothioamide is also widely known by its synonym, **4-bromothiobenzamide**.^[1]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	4-bromobenzenecarbothioamide	[1]
Synonyms	4-bromothiobenzamide, p-bromothiobenzamide	[1]
CAS Number	26197-93-3	
Molecular Formula	C ₇ H ₆ BrNS	
Molecular Weight	216.10 g/mol	
Appearance	White to pale brown solid	
Melting Point	139-143 °C	
SMILES	NC(=S)c1ccc(Br)cc1	
InChI	1S/C7H6BrNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)	

Synthesis of 4-Bromothiobenzamide

A reliable method for the synthesis of **4-bromothiobenzamide** involves the reaction of 4-bromobenzonitrile with a sulfur source. A detailed experimental protocol is provided below, based on established literature.[2]

Experimental Protocol: Synthesis from 4-Bromobenzonitrile

Materials:

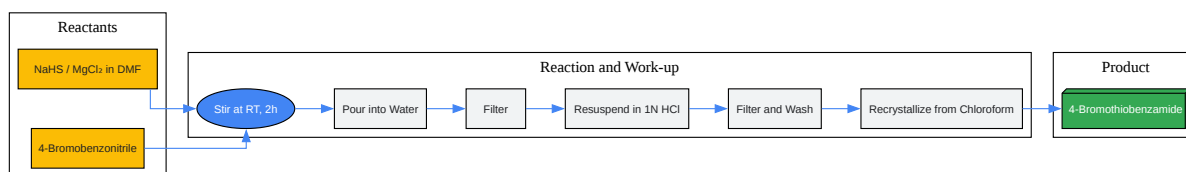
- 4-Bromobenzonitrile
- 70% Sodium hydrogen sulfide hydrate (NaHS·xH₂O)
- Magnesium chloride hexahydrate (MgCl₂·6H₂O)
- N,N-Dimethylformamide (DMF)

- 1 N Hydrochloric acid (HCl)
- Water (H₂O)
- Chloroform (CHCl₃) for recrystallization

Procedure:

- Prepare a slurry of 70% sodium hydrogen sulfide hydrate (2 equivalents) and magnesium chloride hexahydrate (1 equivalent) in DMF.
- To this slurry, add 4-bromobenzonitrile (1 equivalent).
- Stir the reaction mixture at room temperature for 2 hours.
- Pour the resulting mixture into water to precipitate the crude product.
- Collect the solid by filtration.
- Resuspend the obtained solid in 1 N HCl and stir for an additional 30 minutes.
- Filter the solid and wash thoroughly with excess water.
- Recrystallize the final product from chloroform to obtain pure crystals of **4-bromothiobenzamide**.^[2]

Logical Workflow for the Synthesis of **4-Bromothiobenzamide**:



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Caption: Workflow for the synthesis of **4-bromothiobenzamide**.

Biological Activity of Thioamides and Related Compounds

Thioamides are recognized as important isosteres of amides in medicinal chemistry. The replacement of the carbonyl oxygen with a sulfur atom can significantly alter the compound's chemical and physical properties, including hydrogen bonding capabilities, nucleophilicity, and stability, which in turn can enhance biological activity and pharmacokinetic properties.[3]

Thioamide-containing compounds have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[3]

While specific quantitative biological data for **4-bromothiobenzamide** is limited, the following sections present data for structurally related compounds to infer potential areas of biological relevance.

Cytotoxic Activity of N-(4-Bromophenyl)benzamide Analogs

Due to the lack of specific cytotoxic data for **4-bromothiobenzamide**, we present data for a closely related analog, N-(4-Bromophenyl)-4-chlorobenzamide, and its derivatives. This data can provide a preliminary indication of the potential for this structural class of compounds to exhibit anticancer activity.

Table 2: In Vitro Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs

Compound ID	Structure	Cell Line (Cancer Type)	IC ₅₀ /GI ₅₀ (μM)	Assay	Reference
4g	N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide	A549 (Lung)	7.5	MTT	[4]
HeLa (Cervical)	9.3	MTT	[4]		
MCF-7 (Breast)	8.9	MTT	[4]		
6g	1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea	A-498 (Renal)	14.46	MTT	[4]
NCI-H23 (Lung)	13.97	MTT	[4]		
MDAMB-231 (Breast)	11.35	MTT	[4]		
MCF-7 (Breast)	11.58	MTT	[4]		
A-549 (Lung)	15.77	MTT	[4]		

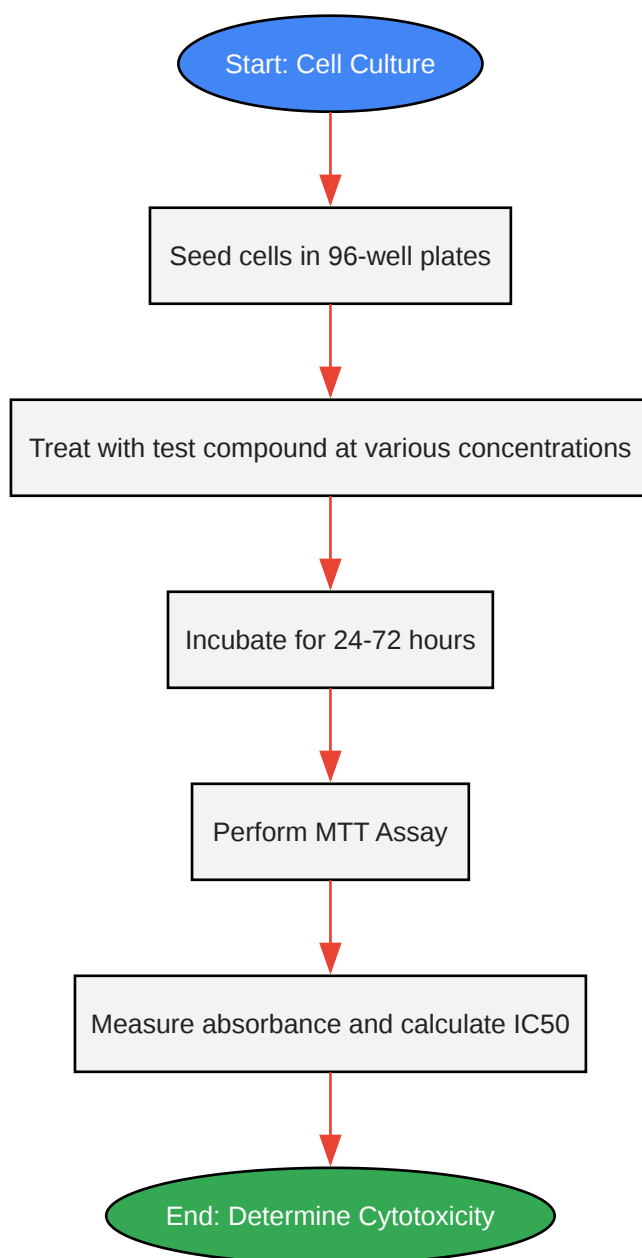
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC_{50} value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.^[4]

General Workflow for Cytotoxicity Evaluation:



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Caption: General workflow for cytotoxic evaluation of new compounds.

Potential Mechanisms of Action and Signaling Pathways

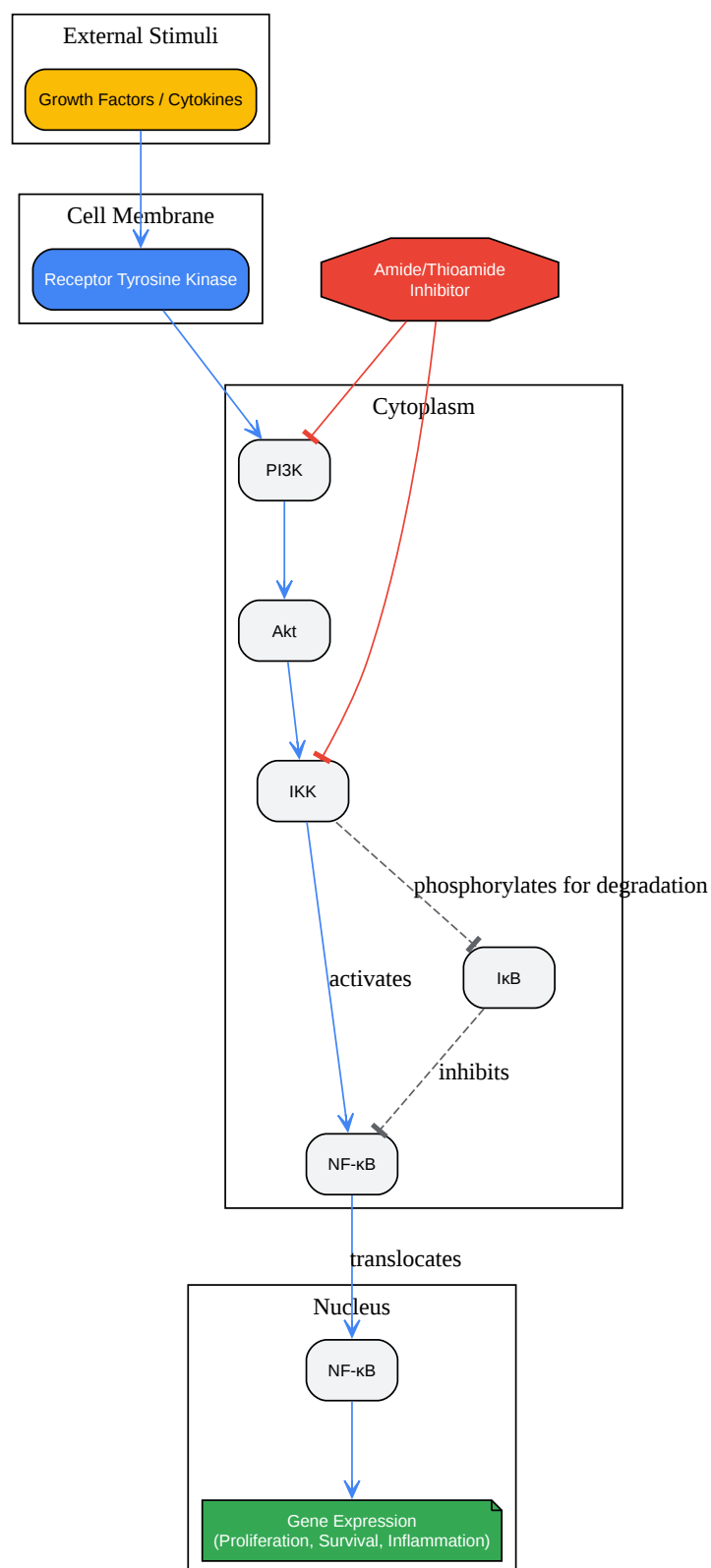
While the specific molecular targets and signaling pathways modulated by **4-bromothiobenzamide** have not been elucidated, research on related benzamide and

thioamide compounds suggests several potential mechanisms of action.

Benzamides are known to interact with a variety of biological targets. For instance, some benzamide derivatives act as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair.^[5] Other benzamides function as inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the purine nucleotide synthetic pathway.^[5]

The introduction of a thioamide group can alter the binding properties and reactivity of a molecule. Thioamides have been shown to modulate various signaling pathways implicated in cancer and inflammatory diseases. For example, some natural products containing thioamide moieties have been found to regulate the Toll-like receptor (TLR)/NF- κ B and PI3K/Akt signaling pathways, which are crucial in inflammation and cell survival.^[6]

Hypothesized Signaling Pathway Inhibition by Bioactive Amides/Thioamides:



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Caption: A potential signaling pathway that could be targeted by bioactive amides/thioamides.

Conclusion and Future Directions

4-Bromobenzenecarbothioamide is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While direct evidence of its efficacy is currently lacking in the public domain, the known activities of related benzamides and thioamides provide a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on a systematic evaluation of its cytotoxic, antimicrobial, and enzyme-inhibitory properties. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in determining its potential for further development in the fields of medicinal chemistry and drug discovery. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.

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